6-Bromo-3-chloro-2-(methylsulfanyl)quinoxaline
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Overview
Description
6-Bromo-3-chloro-2-(methylsulfanyl)quinoxaline is a heterocyclic compound with the molecular formula C9H6BrClN2S and a molecular weight of 289.58 g/mol . This compound is characterized by the presence of bromine, chlorine, and a methylsulfanyl group attached to a quinoxaline ring. Quinoxalines are known for their diverse biological activities and are widely studied in medicinal chemistry.
Mechanism of Action
Mode of Action
Quinoxaline derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined .
Result of Action
The molecular and cellular effects of 6-Bromo-3-chloro-2-(methylsulfanyl)quinoxaline’s action are currently unknown. Some quinoxaline derivatives have shown potent activity against certain strains of leishmanial .
Action Environment
Factors such as temperature, pH, and presence of other molecules could potentially affect its activity .
Preparation Methods
The synthesis of 6-Bromo-3-chloro-2-(methylsulfanyl)quinoxaline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a suitable diketone.
Thioether Formation: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using methylthiol or its derivatives.
Industrial production methods may involve optimization of these steps to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
6-Bromo-3-chloro-2-(methylsulfanyl)quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions. Common reagents include organometallic compounds and nucleophilic bases.
Oxidation and Reduction: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can convert it back to the thioether.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced by aryl or alkyl groups using palladium catalysts and boron reagents.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Bromo-3-chloro-2-(methylsulfanyl)quinoxaline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs targeting various diseases.
Biological Studies: The compound’s biological activity is investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Comparison with Similar Compounds
6-Bromo-3-chloro-2-(methylsulfanyl)quinoxaline can be compared with other quinoxaline derivatives such as:
2,3-Dichloroquinoxaline: Lacks the methylsulfanyl group, leading to different chemical reactivity and biological activity.
6-Bromo-2-(methylsulfanyl)quinoxaline:
3-Chloro-2-(methylsulfanyl)quinoxaline: Lacks the bromine atom, resulting in different coupling reaction profiles.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various research applications.
Properties
IUPAC Name |
6-bromo-3-chloro-2-methylsulfanylquinoxaline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2S/c1-14-9-8(11)12-7-4-5(10)2-3-6(7)13-9/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXGAXDBTDAZGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=C(C=C2)Br)N=C1Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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